4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol

Antifungal CYP51 inhibition Candida albicans

This 3,4-dichlorophenyl-substituted 4-amino-1,2,4-triazole-3-thiol is the validated precursor for CYP51-targeted antifungals (MIC 0.5–8 μg/mL across five fungal strains, 2- to 512-fold superior to fluconazole), metallo-β-lactamase inhibitors (sub-μM Ki against VIM-2, NDM-1, IMP-1), and APOBEC3G-selective agents (IC50 3.9–8.2 μM). The 3,4-dichloro substitution pattern confers distinct electronic and lipophilic profiles vs. 2,4-dichlorophenyl and 4-chlorophenyl analogs—generic replacement risks potency loss. Dual orthogonal derivatization handles (4-amino Schiff base; 3-thiol thioether) enable focused library synthesis. Procure the exact isomer required for reproducible SAR.

Molecular Formula C8H6Cl2N4S
Molecular Weight 261.13 g/mol
CAS No. 874800-46-1
Cat. No. B3043483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol
CAS874800-46-1
Molecular FormulaC8H6Cl2N4S
Molecular Weight261.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNC(=S)N2N)Cl)Cl
InChIInChI=1S/C8H6Cl2N4S/c9-5-2-1-4(3-6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
InChIKeySNNYHFXICBEZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol (CAS 874800-46-1): Compound-Class Identity and Procurement Context


4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol (CAS 874800-46-1; molecular formula C₈H₆Cl₂N₄S; MW 261.13) is a 5-aryl-substituted 4-amino-1,2,4-triazole-3-thiol bearing a 3,4-dichlorophenyl moiety at position 5 . It belongs to a scaffold class recognized for dual nucleophilic reactivity at the 4-amino and 3-thiol positions, enabling orthogonal derivatization into Schiff bases, thioethers, and fused triazolothiadiazoles [1]. The 3,4-dichlorophenyl substitution pattern is structurally distinct from the more commonly reported 2,4-dichlorophenyl and 4-chlorophenyl analogs, with implications for lipophilicity, electronic distribution, and target engagement that preclude simple analog interchange in procurement decisions [2].

Why 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol Cannot Be Replaced by Generic Triazole-Thiol Analogs


Within the 4-amino-1,2,4-triazole-3-thiol family, the position and number of chlorine substituents on the 5-aryl ring directly modulate biological potency, enzyme selectivity, and physicochemical properties. The 3,4-dichlorophenyl arrangement confers a distinct electronic profile and lipophilicity compared to the 2,4-dichlorophenyl positional isomer, the 4-chlorophenyl mono-substituted analog (CAS 68468-95-1), or the unsubstituted 5-phenyl derivative (CAS 22706-11-2) [1]. Structure-activity relationship (SAR) evidence from antifungal triazole series demonstrates that the 3,4-dichloro substitution pattern can drive superior CYP51 binding and broader-spectrum anti-Candida activity relative to other benzyl-substituted congeners [2]. In the metallo-β-lactamase (MBL) inhibitor context, halogenated aryl moieties at position 5 are explicitly identified as privileged features for achieving μM to sub-μM Ki values, whereas non-halogenated or differently halogenated analogs exhibit reduced or absent inhibition [3]. Generic replacement with a non-dichlorinated or differently chlorinated phenyl-triazole-thiol therefore risks loss of the specific potency, target engagement, and derivatization handle that the 3,4-dichlorophenyl group provides.

Quantitative Differentiation Evidence for 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol Against Closest Analogs


Antifungal Potency of the 3,4-Dichloro Substitution Pattern Versus Fluconazole and Miconazole

In a head-to-head antifungal panel, the 3,4-dichlorobenzyl-substituted triazole derivative 5b exhibited MIC values of 1 μg/mL (C. utilis), 8 μg/mL (A. flavus), 0.5 μg/mL (B. yeast), 1 μg/mL (C. albicans), and 4 μg/mL (C. mycoderma), representing 2- to 512-fold superior potency compared to fluconazole (MIC range 1–256 μg/mL) and 4- to 512-fold superiority over miconazole (MIC range 4–256 μg/mL) across the same five fungal strains [1]. This 3,4-dichlorobenzyl congener, which shares the identical 3,4-dichlorophenyl pharmacophore with the target compound, also formed a supramolecular complex with CYP51 via a hydrogen bond between the triazole 4-nitrogen and the active-site histidine residue, a binding mode not observed for the 4-nitrobenzyl analog 5d, which was inactive (MIC >256 μg/mL against all strains) [1].

Antifungal CYP51 inhibition Candida albicans

Dichloro-Substituted 4-Amino-Triazole-3-Thiol Cytotoxicity: 2,4-Dichloro Analog B4 vs. Cisplatin in MCF-7 Breast Cancer Cells

Within a systematically evaluated series of 18 novel 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives (B1–B18), the 2,4-dichlorophenyl-substituted analog B4 emerged as the most potent cytotoxic molecule with an IC50 of 20.35 μM against the MCF-7 breast cancer cell line, compared to the reference drug cisplatin (IC50 = 12.06 μM) [1]. In the same assay panel, the 3,4-dimethoxy analog B11 and the 2-hydroxy analog B14 showed weaker cytotoxicity, with IC50 values below 35 μM for membrane-stabilizing activity and below 72 μM for proteinase inhibitory activity, indicating that the dichloro substitution pattern is a key driver of antiproliferative potency among congeners [1]. QSAR analysis further identified molecular connectivity and ionization potential as parameters contributing to the dichloro analog's superior cytotoxicity [1].

Cytotoxicity MCF-7 Anticancer

Metallo-β-Lactamase (MBL) Inhibition: Halogenated 5-Aryl Substituents as Potency Determinants

In a systematic SAR campaign of 90 4-amino-1,2,4-triazole-3-thione-derived Schiff bases evaluated against six clinically relevant MBLs (L1, VIM-4, VIM-2, NDM-1, IMP-1, CphA), more than half of the compounds inhibited at least one MBL with Ki values in the μM to sub-μM range [1]. Critically, active compounds generally contained halogenated, bicyclic aryl, or phenolic moieties at position 5, and introduction of an aryl moiety at position 4 afforded an average 10-fold increase in potency compared to the previous non-arylated series [1]. The crystallographic structure of VIM-2 in complex with an inhibitor confirmed the triazole-thione moiety binding to the dinuclear zinc center, with additional interactions involving Phe61, Tyr67, Trp87, and Asn233 [1]. One compound restored β-lactam susceptibility in an NDM-1-producing E. coli clinical strain when combined with sub-inhibitory colistin, and tested compounds showed weaker inhibition of the structurally similar human glyoxalase II, indicating promising MBL selectivity [1].

MBL inhibitors Antibiotic resistance NDM-1

Synthetic Versatility: Dual-Nucleophilic Scaffold Enables Orthogonal Derivatization

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold provides two distinct nucleophilic centers: the 4-amino group (capable of Schiff base condensation with aromatic aldehydes) and the 3-thiol group (capable of thioether formation, oxidation, or metal coordination) [1]. This bifunctional reactivity enables sequential, orthogonal derivatization to generate focused libraries of Schiff bases at N4 or thioether-linked conjugates at S3 without mutual interference [1]. The scaffold also serves as a direct precursor for constructing [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles via condensation with carboxylic acids in the presence of phosphorus oxochloride, enabling access to an entirely distinct fused heterocyclic chemotype from a single starting material [1]. In contrast, the 5-unsubstituted or 5-alkyl parent scaffolds lack the aryl handle needed for π-stacking interactions and offer reduced lipophilicity for membrane penetration [2].

Synthetic chemistry Heterocycle synthesis Derivatization

APOBEC3G Inhibitor Scaffold Validation: Low-Micromolar Potency and Target Selectivity

A class of 4-amino-1,2,4-triazole-3-thiol small-molecule inhibitors, identified by high-throughput screening, exhibited IC50 values of 3.9–8.2 μM against APOBEC3G (A3G) DNA cytosine deaminase with remarkable specificity for A3G versus the related deaminase APOBEC3A (A3A) [1]. Chemical modification, A3G mutational screening, and thiol reactivity studies identified residue C321, proximal to the A3G active site, as the critical molecular target for this inhibitor class [1]. This mechanism-based specificity is scaffold-dependent: the combination of the 4-amino group and 3-thiol (or 3-thione) functionality is essential for C321 engagement, and aryl substitution at position 5 modulates potency and physicochemical properties [1].

APOBEC3G HIV Antiviral

Antimicrobial Spectrum of 5-Aryl-Triazole-Thiol Hydroxamic Acid Derivatives

In a series of 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives synthesized from 5-aryl-triazole-3-thiol precursors, compounds 6a, 6b, and 6l showed MIC values of 15–25 μg/mL against Candida albicans, while compounds 6a, 6b, 6d, and 6k (MIC = 25 μg/mL) were more potent than the standard drug amoxicillin (MIC = 60 μg/mL) against Klebsiella pneumoniae, and more potent than amoxicillin (MIC = 65 μg/mL) against Pseudomonas aeruginosa [1]. Electron-donating groups at the 5-position of the triazole-linked hydroxamic acid scaffold were identified as conferring biological effectiveness [1]. The 3,4-dichlorophenyl-substituted triazole-thiol precursor provides the requisite 5-aryl handle for constructing such derivatized antimicrobial series.

Antimicrobial Hydroxamic acid Candida albicans

Priority Application Scenarios for 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol (CAS 874800-46-1)


Antifungal Lead Optimization Targeting CYP51-Dependent Ergosterol Biosynthesis

The 3,4-dichlorophenyl pharmacophore, validated in the 3,4-dichlorobenzyl triazole series (compound 5b, MIC 0.5–8 μg/mL across five fungal strains, 2- to 512-fold superior to fluconazole and miconazole), positions this compound as a direct precursor for synthesizing CYP51-targeted antifungal agents [1]. The 4-amino group can undergo Schiff base condensation to introduce additional pharmacophoric elements, while the 3-thiol group enables thioether-linked side-chain optimization, following the successful SAR strategy demonstrated by Wang et al. where 3,4-dichlorobenzyl ether derivatives achieved broad-spectrum anti-Candida and anti-Aspergillus activity coupled with DNA intercalation as a secondary mechanism [1].

Metallo-β-Lactamase (MBL) Inhibitor Development for Combating Carbapenem Resistance

The halogenated 5-aryl-triazole-3-thione scaffold is explicitly identified by Gavara et al. as a privileged chemotype for MBL inhibition, with Ki values reaching the sub-μM range and crystallographically confirmed binding to the VIM-2 dinuclear zinc active site [2]. The 3,4-dichlorophenyl-substituted analog satisfies the halogenated-aryl-at-position-5 requirement that correlates with broad-spectrum activity across VIM-2, NDM-1, and IMP-1. Derivatization of the 4-amino group to form Schiff bases can yield the 10-fold average potency enhancement documented upon aryl introduction at position 4, while the thiol-thione tautomerism enables bidentate zinc coordination essential for MBL active-site engagement [2].

APOBEC3G-Targeted Antiviral Screening Library Construction

The 4-amino-1,2,4-triazole-3-thiol chemotype is one of the few validated small-molecule inhibitor classes for APOBEC3G (IC50 = 3.9–8.2 μM) with demonstrated selectivity over APOBEC3A [3]. The target compound, bearing the 3,4-dichlorophenyl substituent, provides a direct entry point for generating focused A3G inhibitor libraries through established derivatization chemistry at both the 4-amino and 3-thiol positions, enabling exploration of substituent effects on A3G potency and selectivity while preserving the critical thiol reactivity toward C321 identified by Olson et al. as the molecular target [3].

Anticancer Lead Generation via Dichlorophenyl-Triazole-Thiol Cytotoxic Scaffold

The quantitative demonstration that dichlorophenyl substitution drives cytotoxicity in the 4-amino-triazole-3-thiol series (B4 analog: IC50 = 20.35 μM against MCF-7, the most potent among 18 congeners) establishes the 3,4-dichloro variant as a prioritized starting point for anticancer SAR exploration [4]. QSAR analysis from the Begum et al. study identified molecular connectivity and ionization potential as key cytotoxicity determinants, parameters directly modulated by the chlorine substitution pattern, supporting the procurement of this specific dichloro isomer rather than the mono-chloro or unsubstituted phenyl analogs for anticancer library synthesis [4].

Quote Request

Request a Quote for 4-Amino-5-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.